molecular formula C21H25NO4 B4300648 3-(4-TERT-BUTYLPHENYL)-3-(2-PHENOXYACETAMIDO)PROPANOIC ACID

3-(4-TERT-BUTYLPHENYL)-3-(2-PHENOXYACETAMIDO)PROPANOIC ACID

Cat. No.: B4300648
M. Wt: 355.4 g/mol
InChI Key: RJVJJYBODFGGQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-TERT-BUTYLPHENYL)-3-(2-PHENOXYACETAMIDO)PROPANOIC ACID is an organic compound that belongs to the class of phenylpropanoic acids. These compounds are characterized by the presence of a phenyl group attached to a propanoic acid moiety. The compound’s structure includes a tert-butylphenyl group and a phenoxyacetamido group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-TERT-BUTYLPHENYL)-3-(2-PHENOXYACETAMIDO)PROPANOIC ACID typically involves multi-step organic reactions. One common approach is:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-tert-butylphenol and phenoxyacetic acid.

    Formation of Intermediates: The first step involves the formation of intermediates through reactions like esterification or amidation.

    Final Coupling: The final step involves coupling the intermediates under specific reaction conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.

    Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-TERT-BUTYLPHENYL)-3-(2-PHENOXYACETAMIDO)PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-(4-TERT-BUTYLPHENYL)-3-(2-PHENOXYACETAMIDO)PROPANOIC ACID has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-TERT-BUTYLPHENYL)-3-(2-PHENOXYACETAMIDO)PROPANOIC ACID involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate biochemical pathways, such as inhibiting enzyme activity or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Ibuprofen: A widely used nonsteroidal anti-inflammatory drug (NSAID) with a similar phenylpropanoic acid structure.

    Naproxen: Another NSAID with a similar chemical structure and therapeutic use.

    Fenoprofen: A compound with a similar phenylpropanoic acid backbone used for its anti-inflammatory properties.

Uniqueness

3-(4-TERT-BUTYLPHENYL)-3-(2-PHENOXYACETAMIDO)PROPANOIC ACID is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other phenylpropanoic acids.

Properties

IUPAC Name

3-(4-tert-butylphenyl)-3-[(2-phenoxyacetyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-21(2,3)16-11-9-15(10-12-16)18(13-20(24)25)22-19(23)14-26-17-7-5-4-6-8-17/h4-12,18H,13-14H2,1-3H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVJJYBODFGGQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-TERT-BUTYLPHENYL)-3-(2-PHENOXYACETAMIDO)PROPANOIC ACID
Reactant of Route 2
Reactant of Route 2
3-(4-TERT-BUTYLPHENYL)-3-(2-PHENOXYACETAMIDO)PROPANOIC ACID
Reactant of Route 3
Reactant of Route 3
3-(4-TERT-BUTYLPHENYL)-3-(2-PHENOXYACETAMIDO)PROPANOIC ACID
Reactant of Route 4
Reactant of Route 4
3-(4-TERT-BUTYLPHENYL)-3-(2-PHENOXYACETAMIDO)PROPANOIC ACID
Reactant of Route 5
Reactant of Route 5
3-(4-TERT-BUTYLPHENYL)-3-(2-PHENOXYACETAMIDO)PROPANOIC ACID
Reactant of Route 6
Reactant of Route 6
3-(4-TERT-BUTYLPHENYL)-3-(2-PHENOXYACETAMIDO)PROPANOIC ACID

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.